An In-Depth Technical Guide to Anagrelide-13C3: Chemical Structure, Properties, and Experimental Applications
An In-Depth Technical Guide to Anagrelide-13C3: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagrelide is a medication used for the treatment of essential thrombocythemia and other myeloproliferative neoplasms characterized by elevated platelet counts.[1][2] Its isotopically labeled analog, Anagrelide-13C3, serves as a critical internal standard for bioanalytical studies, enabling precise and accurate quantification of the parent drug in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Anagrelide-13C3, with a focus on detailed methodologies for its synthesis, analysis, and use in key in vitro assays.
Chemical Structure and Properties
Anagrelide is a quinazoline derivative with the chemical name 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one.[1] The "-13C3" designation in Anagrelide-13C3 indicates that three of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of Anagrelide and Anagrelide-13C3
| Property | Anagrelide | Anagrelide-13C3 |
| Chemical Formula | C₁₀H₇Cl₂N₃O[2] | C₇¹³C₃H₇Cl₂N₃O[3] |
| Molecular Weight | 256.09 g/mol | 259.07 g/mol |
| CAS Number | 68475-42-3 | 1219531-58-4 |
| Melting Point | 280 °C | Not explicitly available, expected to be very similar to Anagrelide. |
| Solubility | Very slightly soluble in water. Soluble in DMSO (~2 mg/mL) and dimethylformamide (~0.25 mg/mL). The hydrochloride salt is slightly soluble in DMSO and dimethylformamide. | Not explicitly available, expected to have similar solubility to Anagrelide. |
| Appearance | Crystalline solid | Not explicitly available, typically a solid. |
Synthesis of Anagrelide-13C3
To introduce the 13C3 label, a suitable 13C-labeled precursor would be required. One potential strategy would involve the use of [1,2,3-¹³C₃]glycine ethyl ester in the initial condensation step.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Anagrelide-13C3.
Mechanism of Action of Anagrelide
Anagrelide's primary therapeutic effect is the reduction of platelet counts. This is achieved through a multi-faceted mechanism of action that primarily involves the inhibition of megakaryocyte maturation and the inhibition of phosphodiesterase III (PDE3).
Inhibition of Megakaryocyte Maturation
Anagrelide interferes with the late stages of megakaryopoiesis, the process of platelet production. It specifically inhibits the maturation of megakaryocytes, the large bone marrow cells that fragment into platelets. Studies have shown that therapeutic concentrations of anagrelide lead to a decrease in the size and ploidy of megakaryocytes, resulting in reduced platelet production.
Phosphodiesterase III (PDE3) Inhibition
Anagrelide is a potent inhibitor of phosphodiesterase III (PDE3), with an IC₅₀ of 36 nM for the human platelet enzyme. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, anagrelide increases intracellular cAMP levels. While this contributes to its anti-platelet aggregation effects at higher concentrations, the platelet-lowering effect is thought to be mediated through a different pathway. Recent research suggests that anagrelide acts as a "molecular glue," stabilizing a complex between PDE3A and Schlafen 12 (SLFN12), which in turn activates the RNase activity of SLFN12, leading to the inhibition of cancer cell growth.
Signaling Pathway of Anagrelide's Action:
Caption: Anagrelide's molecular glue mechanism.
Experimental Protocols
Bioanalytical Method for Anagrelide Quantification using Anagrelide-13C3
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Anagrelide in human plasma, using Anagrelide-13C3 as an internal standard.
1. Preparation of Stock and Working Solutions:
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Prepare a 1 mg/mL stock solution of Anagrelide and Anagrelide-13C3 in DMSO.
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Prepare serial dilutions of the Anagrelide stock solution in a 1:1 mixture of acetonitrile and water to create calibration standards ranging from 0.05 to 10 ng/mL.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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Prepare a working solution of Anagrelide-13C3 (internal standard) at a concentration of 2 µg/mL in a 2:8 mixture of acetonitrile and water.
2. Sample Preparation (Liquid-Liquid Extraction):
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Anagrelide-13C3 internal standard working solution.
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Add 50 µL of 1 M ammonium formate (pH 3).
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Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.
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Centrifuge to separate the organic and aqueous layers.
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Transfer approximately 420 µL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 200 µL of 40% acetonitrile in water.
3. LC-MS/MS Analysis:
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Liquid Chromatography:
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Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
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Flow Rate: 0.6 mL/min.
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Injection Volume: 10 µL.
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Tandem Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Anagrelide: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.
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Anagrelide-13C3: Monitor the transition from its protonated molecule [M+H]⁺ to the corresponding product ion.
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Optimize collision energy and other MS parameters for maximum sensitivity.
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Workflow for Bioanalytical Quantification:
Caption: Bioanalytical workflow using Anagrelide-13C3.
In Vitro Megakaryocyte Maturation Assay
This assay evaluates the effect of Anagrelide on the maturation of megakaryocytes derived from human CD34+ progenitor cells.
1. Cell Culture:
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Isolate CD34+ progenitor cells from human cord blood or bone marrow.
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Culture the cells in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with thrombopoietin (TPO) and other growth factors to induce megakaryocytic differentiation.
2. Anagrelide Treatment:
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On day 5 of culture, add varying concentrations of Anagrelide (e.g., 0, 1, 10, 100 nM) to the cell cultures.
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Continue the culture for an additional 5-7 days.
3. Analysis of Megakaryocyte Maturation:
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Flow Cytometry:
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Harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
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Analyze the expression of these markers using a flow cytometer to determine the percentage of mature megakaryocytes.
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Ploidy Analysis:
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Fix and permeabilize the cells.
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Stain the cells with a DNA-binding dye (e.g., propidium iodide).
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Analyze the DNA content by flow cytometry to determine the ploidy level of the megakaryocytes. A decrease in higher ploidy levels (e.g., 16N, 32N) indicates an inhibition of maturation.
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Morphological Analysis:
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Prepare cytospin slides of the cultured cells.
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Stain the slides with May-Grünwald-Giemsa stain.
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Examine the morphology of the megakaryocytes under a microscope to assess size and cytoplasmic maturation.
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Conclusion
Anagrelide-13C3 is an indispensable tool for the accurate and reliable quantification of Anagrelide in biological samples. Its use as an internal standard in LC-MS/MS assays is crucial for pharmacokinetic and bioequivalence studies in drug development. Understanding the chemical properties, synthesis, and mechanism of action of Anagrelide, along with detailed experimental protocols, provides researchers and scientists with the necessary knowledge to effectively utilize this important labeled compound in their studies. The provided methodologies for bioanalysis and in vitro assays serve as a foundation for further investigation into the pharmacology and clinical applications of Anagrelide.
